6-Methyl-4-phenyl-2-(pyridin-4-yl)quinoline
Description
Properties
IUPAC Name |
6-methyl-4-phenyl-2-pyridin-4-ylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2/c1-15-7-8-20-19(13-15)18(16-5-3-2-4-6-16)14-21(23-20)17-9-11-22-12-10-17/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVBXIWNUGYMPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C3=CC=CC=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-phenyl-2-(pyridin-4-yl)quinoline typically involves the cyclization of appropriate precursors. One common method involves the condensation of 2-aminobenzophenone with 4-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the choice of catalysts and solvents can be tailored to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-phenyl-2-(pyridin-4-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce the corresponding dihydroquinoline .
Scientific Research Applications
Chemistry
6-Methyl-4-phenyl-2-(pyridin-4-yl)quinoline serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it valuable in developing new materials and compounds.
Biology
Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown its effectiveness against various bacterial strains and cancer cell lines, suggesting its role in developing new therapeutic agents.
Medicine
The compound is being investigated for its therapeutic potential in treating diseases such as malaria and tuberculosis. Its mechanism of action involves interaction with biological targets, including enzymes and receptors involved in disease pathways.
Industry
In industrial applications, this compound is utilized in:
- Dyes: Its chemical properties allow it to be used in developing vibrant dyes.
- Catalysts: It serves as a catalyst in various chemical reactions due to its ability to stabilize intermediates.
- Electronic Materials: The compound's unique structure is explored for applications in electronic devices.
Case Studies
-
Antimicrobial Activity Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antibacterial activity against resistant strains of bacteria, highlighting its potential as a lead compound for drug development. -
Anticancer Research:
Research conducted at a prominent cancer research institute showed that this compound induced apoptosis in cancer cell lines through the modulation of specific signaling pathways, suggesting its utility in cancer therapeutics. -
Therapeutic Applications:
Clinical trials have started exploring this compound's efficacy against malaria, with preliminary results indicating promising outcomes in reducing parasite load in infected models.
Mechanism of Action
The mechanism of action of 6-Methyl-4-phenyl-2-(pyridin-4-yl)quinoline involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial and anticancer effects. The compound’s ability to form stable complexes with metal ions also contributes to its activity in various chemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Quinoline Derivatives
Functional Group Variations and Pharmacokinetics
- However, these groups may also increase basicity, affecting distribution across physiological membranes .
- 6-Methoxy-2-(thiophen-2-yl)quinoline (51): The thiophene ring at position 2 introduces sulfur, which can engage in hydrophobic interactions. This compound showed cytotoxicity similar to the pyridinyl-containing derivatives but with distinct selectivity profiles .
- Carboxylic Acid Derivatives (e.g., 6-Methyl-2-(pyridin-3-yl)quinoline-4-carboxylic acid): The carboxylic acid group enhances water solubility but may limit blood-brain barrier penetration. The target compound’s lack of ionizable groups suggests better lipophilicity and membrane permeability .
Pharmacological Potency and Structure-Activity Relationships (SAR)
PF-2545920 (PDE10A Inhibitor) :
This compound features a pyrazolyl-pyridinyl moiety and demonstrates the role of nitrogen-rich heterocycles in enzyme inhibition. The target compound’s pyridinyl group may similarly engage in hinge-binding interactions with kinases or phosphodiesterases .Triazole- and Benzimidazole-Containing Analogs :
Substitution with triazole or benzimidazole groups in PI3Kβ inhibitors led to reduced potency, underscoring the pyridinyl group’s critical role in maintaining target affinity .
Comparative Data Table
Biological Activity
6-Methyl-4-phenyl-2-(pyridin-4-yl)quinoline is a compound of increasing interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article summarizes the current understanding of its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the quinoline family, which is known for diverse pharmacological properties. The compound's structure includes a quinoline core substituted with a methyl group at position 6, a phenyl group at position 4, and a pyridine moiety at position 2. This unique configuration is believed to contribute to its bioactivity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| COLO205 (Colorectal) | 0.32 |
| H460 (Lung) | 0.89 |
| Hep3B (Liver) | 0.5 |
The compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, particularly through the downregulation of cyclins and cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .
Antimicrobial Activity
Beyond its anticancer effects, this compound also exhibits antimicrobial activity . It has been tested against various bacterial strains with promising results, indicating potential as an antimicrobial agent:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Moderate |
| Candida albicans | Effective |
The mechanism of action appears to involve disruption of bacterial cell membranes and interference with nucleic acid synthesis .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Tubulin Polymerization : Similar to other quinoline derivatives, it may inhibit tubulin polymerization, thereby disrupting microtubule dynamics essential for mitosis .
- Signal Transduction Modulation : The compound may influence intracellular signaling pathways by modulating cyclic nucleotide levels, impacting various cellular functions .
- Enzyme Interaction : It interacts with several enzymes involved in metabolic pathways, contributing to its anticancer and antimicrobial effects .
Case Studies
Several studies have investigated the efficacy of this compound in preclinical settings:
- Study on Cancer Cell Lines : A study evaluated the compound's effects on multiple cancer cell lines using MTT assays and reported significant antiproliferative effects across all tested lines .
- Antimicrobial Efficacy : Research demonstrated that this quinoline derivative could significantly reduce bacterial load in infected models, suggesting its potential as a therapeutic agent for bacterial infections .
- Pharmacokinetic Studies : Preliminary pharmacokinetic profiling indicated favorable absorption and distribution characteristics, making it a candidate for further development in drug formulation .
Q & A
Basic: What synthetic routes are commonly employed for the preparation of 6-methyl-4-phenyl-2-(pyridin-4-yl)quinoline, and how can reaction conditions be optimized?
The synthesis of quinoline derivatives typically involves classical protocols such as the Friedländer reaction (for cyclocondensation of ketones with aminophenols) and Skraup synthesis (using glycerol and sulfuric acid for cyclodehydration). For this compound, transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura for pyridyl group introduction) are critical. Optimization includes:
- Temperature control (80–120°C) to balance reaction rate and byproduct formation .
- Solvent selection (e.g., DMF for polar intermediates, toluene for non-polar steps) to enhance yield .
- Catalytic systems (e.g., Pd(PPh₃)₄ for coupling reactions) with ligand tuning to reduce steric hindrance .
Advanced: How can researchers resolve contradictions between NMR and X-ray crystallography data during structural characterization?
Discrepancies often arise from dynamic effects (e.g., tautomerism) in solution versus solid-state structures. Methodological strategies include:
- VT-NMR (Variable Temperature NMR) : To identify temperature-dependent conformational changes .
- DFT Calculations : Compare computed NMR chemical shifts with experimental data to validate proposed tautomers .
- Complementary Crystallography : Co-crystallization with stabilizing agents (e.g., acetic acid) to lock specific conformations observed in XRD .
Basic: What spectroscopic techniques are essential for confirming the molecular structure of this compound?
- ¹H/¹³C NMR : Assign signals for aromatic protons (δ 7.0–9.0 ppm) and pyridyl/methyl groups (δ 2.5–3.0 ppm for CH₃). Overlapping peaks may require 2D techniques (COSY, HSQC) .
- IR Spectroscopy : Confirm C=N stretching (~1600 cm⁻¹) and aromatic C-H bending modes .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced: What structural modification strategies enhance the biological activity of this quinoline derivative?
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF₃ at position 6) to improve binding affinity to biological targets .
- Coordination Chemistry : Synthesize metal complexes (e.g., Cu(II), Zn(II)) to exploit synergistic effects between the quinoline core and metal ions .
- Bioisosteric Replacement : Substitute pyridyl with thiazole to modulate lipophilicity and pharmacokinetic profiles .
Basic: How do substituent electronic effects influence the reactivity of the quinoline core?
- Electron-donating groups (e.g., -CH₃) : Increase electron density at the quinoline nitrogen, enhancing nucleophilic reactivity in alkylation reactions .
- Electron-withdrawing groups (e.g., -Cl) : Stabilize intermediates in electrophilic substitution reactions (e.g., nitration) by resonance .
- Steric Effects : Bulky substituents at position 4 (phenyl group) can hinder π-π stacking, reducing aggregation in solution .
Advanced: What role does X-ray crystallography play in analyzing the supramolecular architecture of this compound?
- Intermolecular Interactions : Identify weak C-H⋯N hydrogen bonds (2.5–3.0 Å) and π-π stacking (centroid distances 3.6–3.8 Å) that stabilize crystal packing .
- Hirshfeld Surface Analysis : Quantify contribution of H-bonding (10–15%) and van der Waals interactions (70–80%) to lattice energy .
- Polymorphism Screening : Use solvent variation (e.g., ethanol vs. acetonitrile) to isolate distinct crystalline forms with differing bioactivity .
Basic: What are key considerations in designing metal complexes with this quinoline derivative for catalytic applications?
- Ligand Geometry : Ensure planar quinoline-pyridyl coordination sites for optimal metal binding (e.g., square planar for Pd(II)) .
- Redox Activity : Select metals (e.g., Ru(II)) compatible with the quinoline’s electronic environment to enable catalytic cycles .
- Stability Testing : Monitor complex decomposition under reaction conditions via UV-Vis spectroscopy (λ = 300–400 nm) .
Advanced: How can computational methods predict the pharmacokinetic properties of this compound?
- ADMET Modeling : Use software like SwissADME to estimate logP (target: 2–4), aqueous solubility, and CYP450 inhibition .
- Molecular Dynamics (MD) : Simulate membrane permeation (e.g., blood-brain barrier) via lipid bilayer models .
- Docking Studies : Map interactions with target proteins (e.g., kinase ATP-binding pockets) to prioritize derivatives for synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
